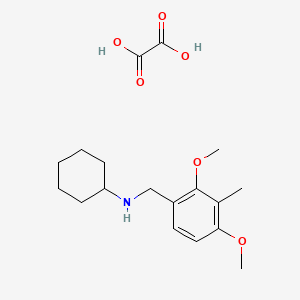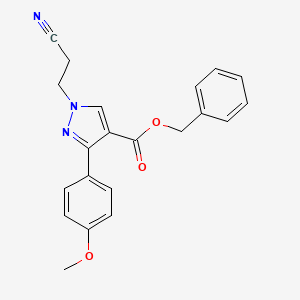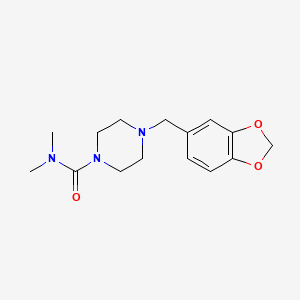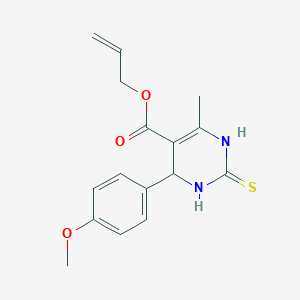
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine oxalate, also known as O-Desmethyltramadol (ODT), is a synthetic compound that is structurally similar to tramadol, a widely used opioid analgesic. ODT has been found to possess analgesic properties and has been investigated for its potential use in pain management.
Aplicaciones Científicas De Investigación
ODT has been extensively studied for its potential use in pain management. Studies have shown that ODT has a higher potency and longer duration of action compared to tramadol. ODT has also been investigated for its potential use in the treatment of opioid addiction, as it has been found to have a lower potential for abuse and dependence compared to other opioids.
Mecanismo De Acción
ODT works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating pain perception. ODT also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain modulation. This dual mechanism of action results in a potent analgesic effect.
Biochemical and Physiological Effects:
ODT has been found to have a wide range of biochemical and physiological effects. Studies have shown that ODT can cause respiratory depression, sedation, and euphoria. ODT has also been found to have antinociceptive and anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODT has several advantages for lab experiments, including its high potency and long duration of action. ODT is also relatively easy to synthesize and purify. However, ODT has several limitations, including its potential for respiratory depression and sedation, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on ODT. One area of interest is the development of novel formulations of ODT that can be used for pain management. Another area of interest is the investigation of ODT for its potential use in the treatment of opioid addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ODT and its potential for abuse and dependence.
Métodos De Síntesis
ODT can be synthesized through a multi-step process involving the reduction of tramadol. The synthesis involves the use of various reagents and solvents, including sodium borohydride, acetic acid, and methanol. The final product is obtained as a white crystalline powder, which is then purified through recrystallization.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclohexanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-12-15(18-2)10-9-13(16(12)19-3)11-17-14-7-5-4-6-8-14;3-1(4)2(5)6/h9-10,14,17H,4-8,11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESFUXAJKBKMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC2CCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)

![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)


![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)